3-(1-Ethyl-1H-indol-3-yl)-propionic acid
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Overview
Description
3-(1-Ethyl-1H-indol-3-yl)-propionic acid is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and a propionic acid moiety at the 3-position of the indole ring.
Mechanism of Action
Target of Action
It is known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
For instance, indole-3-acetic acid undergoes efficient oxidation and decarboxylation with sodium periodate .
Pharmacokinetics
The synthesis of similar indole derivatives has been described, which could potentially provide insights into their pharmacokinetic properties .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The synthesis of similar indole derivatives has been described, which could potentially provide insights into their environmental stability .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-indol-3-yl)-propionic acid typically involves the alkylation of indole derivatives. One common method is the reaction of 1-ethylindole with a suitable propionic acid derivative under acidic or basic conditions. For instance, the reaction can be carried out using ethyl bromoacetate in the presence of a base like sodium hydride, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde, while reduction could produce 3-(1-ethyl-1H-indol-3-yl)-propanol.
Scientific Research Applications
3-(1-Ethyl-1H-indol-3-yl)-propionic acid has several applications in scientific research:
Biology: The compound is studied for its role in biological pathways and its potential as a bioactive molecule.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-indole-3-carboxaldehyde
- 1-Ethyl-1H-indole-3-acetic acid
- 1-Ethyl-1H-indole-3-ethanol
Uniqueness
3-(1-Ethyl-1H-indol-3-yl)-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(1-ethylindol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-14-9-10(7-8-13(15)16)11-5-3-4-6-12(11)14/h3-6,9H,2,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILYAVVCDYJNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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